Cas no 1804259-39-9 (3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile)

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a specialized organic compound featuring a chloro-substituted phenyl ring with a trifluoromethoxy group at the para position, linked to a propanenitrile moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro and trifluoromethoxy) groups enhances its utility in nucleophilic substitution and coupling reactions. Its nitrile functionality offers further derivatization potential, enabling conversion to carboxylic acids, amides, or amines. The compound's stability and defined stereochemistry ensure consistent performance in multi-step synthetic routes. Suitable for controlled environments, it requires handling with appropriate safety measures due to its reactive nitrile group.
3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile structure
1804259-39-9 structure
Product Name:3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile
CAS No:1804259-39-9
MF:C10H7ClF3NO
MW:249.61689209938
CID:5770794
PubChem ID:165859824
Update Time:2025-10-23

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-2007149
    • 3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
    • 1804259-39-9
    • 3-(3-Chloro-4-(trifluoromethoxy)phenyl)propanenitrile
    • Benzenepropanenitrile, 3-chloro-4-(trifluoromethoxy)-
    • 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile
    • Inchi: 1S/C10H7ClF3NO/c11-8-6-7(2-1-5-15)3-4-9(8)16-10(12,13)14/h3-4,6H,1-2H2
    • InChI Key: JNDLZIFHQIXLBH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CCC#N)OC(F)(F)F

Computed Properties

  • Exact Mass: 249.0168260g/mol
  • Monoisotopic Mass: 249.0168260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 295.8±35.0 °C(Predicted)

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007149-0.05g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
0.05g
$707.0 2023-05-26
Enamine
EN300-2007149-0.1g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
0.1g
$741.0 2023-05-26
Enamine
EN300-2007149-0.25g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
0.25g
$774.0 2023-05-26
Enamine
EN300-2007149-0.5g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
0.5g
$809.0 2023-05-26
Enamine
EN300-2007149-1.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
1g
$842.0 2023-05-26
Enamine
EN300-2007149-2.5g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
2.5g
$1650.0 2023-05-26
Enamine
EN300-2007149-5.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
5g
$2443.0 2023-05-26
Enamine
EN300-2007149-10.0g
3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
1804259-39-9
10g
$3622.0 2023-05-26

Additional information on 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile

Comprehensive Overview of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile (CAS No. 1804259-39-9)

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a specialized organic compound with the CAS number 1804259-39-9, widely recognized in pharmaceutical and agrochemical research. This nitrile derivative features a unique trifluoromethoxy and chloro substitution pattern on its phenyl ring, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure combines lipophilicity and electronic effects, which are critical for modulating drug-receptor interactions. Researchers frequently explore its applications in crop protection and medicinal chemistry, aligning with growing interest in sustainable agriculture and targeted therapies.

The compound’s synthetic versatility stems from its propanenitrile backbone, which allows further functionalization via reactions like hydrolysis, reduction, or cyclization. Recent studies highlight its role in developing herbicides and anti-inflammatory agents, addressing global demands for eco-friendly pesticides and precision medicine. Users searching for "nitrile-based agrochemicals" or "trifluoromethoxy phenyl derivatives" often encounter this compound due to its relevance in green chemistry initiatives. Additionally, its low environmental persistence compared to traditional halogenated compounds positions it as a safer alternative.

In pharmaceutical contexts, 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile is investigated for its potential to inhibit enzymatic pathways linked to chronic diseases. Its structure-activity relationship (SAR) is a hot topic in computational chemistry forums, where researchers model its interactions with proteins like kinases or G-protein-coupled receptors (GPCRs). SEO trends reveal queries such as "how to synthesize trifluoromethoxy compounds" or "nitrile applications in drug discovery," reflecting its interdisciplinary appeal. Analytical techniques like HPLC and NMR are essential for characterizing its purity, a common concern among buyers.

From an industrial perspective, scalability and cost-effective synthesis of CAS 1804259-39-9 are frequently discussed. Innovations in catalytic processes and flow chemistry aim to optimize its production while minimizing waste. Environmental regulations increasingly favor compounds with reduced toxicity profiles, further driving interest in this nitrile derivative. Discussions on platforms like ResearchGate often focus on its patent status and supply chain stability, key factors for commercial adoption.

In summary, 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanenitrile exemplifies the convergence of agricultural innovation and pharmaceutical R&D. Its multifunctional design addresses contemporary challenges in material science and life sciences, resonating with searches for "advanced chemical intermediates" or "halogenated nitrile uses." As industries prioritize sustainability and efficacy, this compound’s role is poised to expand, supported by robust scientific literature and evolving regulatory frameworks.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.